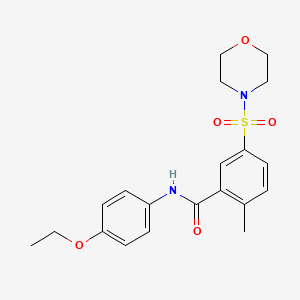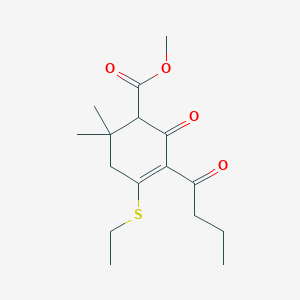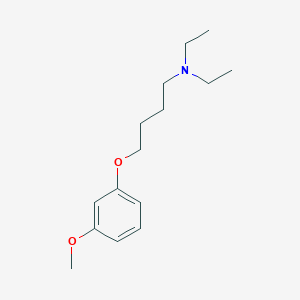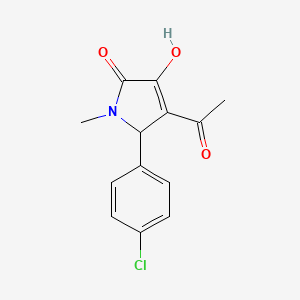
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as ESI-09, is a small molecule inhibitor that targets RAC1, a protein involved in cell migration, proliferation, and survival. ESI-09 has gained attention as a potential therapeutic agent for cancer and other diseases.
Mechanism of Action
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of RAC1, a small GTPase protein that plays a key role in regulating cell signaling pathways involved in cell migration, invasion, and proliferation. By blocking RAC1 activity, this compound can prevent cancer cells from spreading and proliferating.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of platelet-derived growth factor receptor (PDGFR), a protein involved in the growth and survival of various cell types. This compound has also been shown to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. It also has a high degree of selectivity for RAC1, which reduces the risk of off-target effects. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, its efficacy may be influenced by factors such as cell type and tumor microenvironment.
Future Directions
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective RAC1 inhibitors, which may have greater efficacy and fewer side effects than this compound. Another direction is the investigation of this compound in combination with other cancer treatments, such as immunotherapy or targeted therapy. Finally, further research is needed to better understand the mechanisms underlying this compound's anti-cancer and anti-inflammatory effects, which may lead to the development of new therapeutic agents.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a multistep process that begins with the reaction of 4-ethoxyaniline with 2-chloro-5-nitrobenzoic acid to form 2-methyl-5-(4-ethoxyphenyl)-1,3-benzodioxole-4-carboxylic acid. This intermediate is then converted to the final product, this compound, through a series of reactions involving morpholine, sulfur dioxide, and other reagents.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been studied extensively in the context of cancer research. In particular, it has been shown to inhibit the growth and metastasis of various cancer cell types, including breast, colon, and pancreatic cancer. This compound has also been investigated for its potential to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-17-7-5-16(6-8-17)21-20(23)19-14-18(9-4-15(19)2)28(24,25)22-10-12-26-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJVNGCSCKIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)

![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)

![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)
